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Compound of Interest

Compound Name: Octadecyl isocyanate

Cat. No.: B089829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of octadecyl
isocyanate, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance

(NMR) data. It also outlines experimental protocols for acquiring this data and illustrates key

reaction pathways.

Spectroscopic Data of Octadecyl Isocyanate
Octadecyl isocyanate (C₁₉H₃₇NO) is a long-chain aliphatic isocyanate. Its spectroscopic data

is characterized by the distinct signals from its octadecyl chain and the isocyanate functional

group.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of octadecyl isocyanate is dominated by the very strong and sharp

absorption band of the isocyanate group (-N=C=O) and the various vibrations of the long alkyl

chain. The characteristic isocyanate peak appears in a region of the spectrum that is typically

free from other functional group absorptions, making it a key diagnostic tool.
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Frequency Range

(cm⁻¹)
Vibrational Mode Functional Group Intensity

~2270 Asymmetric stretching Isocyanate (-N=C=O) Strong, Sharp

2955-2965
Asymmetric C-H

stretching
Methyl (-CH₃) Strong

2850-2860
Symmetric C-H

stretching
Methyl (-CH₃) Strong

2915-2925
Asymmetric C-H

stretching
Methylene (-CH₂) Strong

2845-2855
Symmetric C-H

stretching
Methylene (-CH₂) Strong

1460-1470
C-H bending

(scissoring)
Methylene (-CH₂) Medium

1370-1380 C-H bending (rocking) Methyl (-CH₃) Medium

720-730 C-H bending (rocking)
Methylene (-CH₂)n,

n≥4
Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of octadecyl isocyanate are characterized by the signals

corresponding to the long octadecyl chain. The electronegativity of the isocyanate group

influences the chemical shifts of the adjacent methylene group.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons of the octadecyl chain will appear as a series of multiplets

in the upfield region. The methylene protons directly attached to the nitrogen of the isocyanate

group will be the most deshielded and thus appear at the highest chemical shift among the

alkyl protons.
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Proton
Approximate

Chemical Shift (ppm)
Multiplicity Integration

-CH₂-NCO 3.3 - 3.5 Triplet 2H

-CH₂-CH₂-NCO 1.5 - 1.7 Multiplet 2H

-(CH₂)₁₅- 1.2 - 1.4 Broad Singlet 30H

-CH₃ 0.8 - 0.9 Triplet 3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the isocyanate carbon in the

downfield region. The carbons of the octadecyl chain will appear as a series of signals in the

upfield region.

Carbon Approximate Chemical Shift (ppm)

-N=C=O 120 - 125

-CH₂-NCO 42 - 44

-CH₂-CH₂-NCO 30 - 32

-(CH₂)₁₄- 26 - 30

-CH₂-CH₃ 22 - 23

-CH₃ 13 - 15

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and accurate analysis.

FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of octadecyl isocyanate.

Materials:
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Octadecyl isocyanate

FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride

(MCT) detector

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Appropriate solvent (e.g., chloroform or carbon tetrachloride), if preparing a solution

Pipettes and vials

Procedure (Neat Liquid/Melt):

If using salt plates, ensure they are clean and dry.

Place a small drop of liquid octadecyl isocyanate (or molten if solid at room temperature)

onto one salt plate.

Carefully place the second salt plate on top, spreading the sample into a thin film.

Mount the salt plates in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Process the spectrum by performing a background correction.

Procedure (ATR):

Ensure the ATR crystal is clean.

Acquire a background spectrum with the clean ATR crystal.

Place a small drop of octadecyl isocyanate directly onto the ATR crystal.

Acquire the sample spectrum.

Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.
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NMR Spectroscopy Protocol
Objective: To obtain the ¹H and ¹³C NMR spectra of octadecyl isocyanate.

Materials:

Octadecyl isocyanate

NMR spectrometer (e.g., 300 MHz or higher)

Deuterated solvent (e.g., CDCl₃)

Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)

NMR tubes

Pipettes and vials

Procedure:

Dissolve approximately 5-10 mg of octadecyl isocyanate in about 0.5-0.7 mL of deuterated

chloroform (CDCl₃) in a small vial.

Transfer the solution to a clean, dry NMR tube.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, appropriate

pulse width and relaxation delay).

Process the ¹H spectrum: apply Fourier transform, phase correction, and baseline correction.

Calibrate the chemical shift scale to the TMS signal (0 ppm). Integrate the signals.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required due to the lower natural abundance of ¹³C.
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Process the ¹³C spectrum: apply Fourier transform, phase correction, and baseline

correction. Calibrate the chemical shift scale to the solvent signal (e.g., 77.16 ppm for

CDCl₃).

Key Reaction Pathways
Octadecyl isocyanate is a versatile chemical intermediate, primarily used in reactions

involving its electrophilic isocyanate group.

Synthesis of Octadecyl Isocyanate
Octadecyl isocyanate is commonly synthesized by the reaction of octadecylamine with

phosgene or a phosgene equivalent. This reaction proceeds through an intermediate

carbamoyl chloride, which is then dehydrochlorinated to yield the isocyanate.

Reactants

Intermediate

Products

Octadecylamine
(CH₃(CH₂)₁₇NH₂)

Octadecylcarbamoyl chloride
(CH₃(CH₂)₁₇NHCOCl)

+ Phosgene

Phosgene
(COCl₂)

Octadecyl Isocyanate
(CH₃(CH₂)₁₇NCO)

- HCl (Heat)

HCl

Click to download full resolution via product page

Caption: Synthesis of Octadecyl Isocyanate.
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Reaction with Primary Amines to Form Ureas
Isocyanates readily react with primary amines to form substituted ureas. This is a nucleophilic

addition reaction where the nitrogen of the amine attacks the electrophilic carbon of the

isocyanate group.

Reactants

Product

Octadecyl Isocyanate
(CH₃(CH₂)₁₇NCO)

N-Octadecyl-N'-alkylurea
(CH₃(CH₂)₁₇NHCONHR)

+ Primary Amine

Primary Amine
(R-NH₂)

Click to download full resolution via product page

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic and Reaction
Characteristics of Octadecyl Isocyanate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089829#spectroscopic-data-ftir-nmr-of-octadecyl-
isocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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